1-acetyl-N-propyl-5-indolinesulfonamide
Description
Properties
IUPAC Name |
1-acetyl-N-propyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-7-14-19(17,18)12-4-5-13-11(9-12)6-8-15(13)10(2)16/h4-5,9,14H,3,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZWDPXUMVRHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The following compounds share structural motifs with 1-acetyl-N-propyl-5-indolinesulfonamide but differ in core rings, substituents, or functional groups:
Key Observations :
- The indoline core (partially saturated indole) in the target compound contrasts with the fully aromatic indole in N-isopropyl-1H-indole-5-carboxamide and the naphthalene system in 1-acetoxy-5-acetylamino-N,N-diisopropyl-2-naphthalenesulfonamide. Larger aromatic systems (e.g., naphthalene) increase steric bulk and may reduce solubility .
- The propyl-sulfonamide group in the target compound differs from the isopropyl-carboxamide in N-isopropyl-1H-indole-5-carboxamide, which alters hydrogen-bonding capacity and lipophilicity .
Physicochemical Properties
Key Observations :
- The sulfonamide group in this compound increases polarity compared to the carboxamide in N-isopropyl-1H-indole-5-carboxamide, as reflected in their topological polar surface areas (TPSA). Higher TPSA may enhance water solubility but reduce membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
